4H-Thiopyrano[2,3-g]benzothiazole(9CI)
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Overview
Description
4H-Thiopyrano[2,3-g]benzothiazole(9CI) is a heterocyclic compound with the molecular formula C10H7NS2 and a molecular weight of 205.3 g/mol . This compound is known for its unique structure, which combines a thiopyrano ring with a benzothiazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4H-Thiopyrano[2,3-g]benzothiazole(9CI) typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the hetero-Diels-Alder reaction, where 5-arylidene-4-thioxo-2-thiazolidinones react with 1,4-naphthoquinone . This reaction is carried out under controlled conditions to ensure high yields and purity of the final product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
4H-Thiopyrano[2,3-g]benzothiazole(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
4H-Thiopyrano[2,3-g]benzothiazole(9CI) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer and antimycobacterial activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool for drug discovery and development. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Thiopyrano[2,3-g]benzothiazole(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, its anticancer activity may be attributed to its ability to form reactive intermediates that covalently bind to DNA, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4H-Thiopyrano[2,3-g]benzothiazole(9CI) can be compared with other similar compounds, such as thiopyrano[2,3-d]thiazoles and benzothiazole derivatives. These compounds share structural similarities but differ in their specific chemical and biological properties. For example, thiopyrano[2,3-d]thiazoles have been studied for their anticancer and antimycobacterial activities, similar to 4H-Thiopyrano[2,3-g]benzothiazole(9CI), but they may exhibit different potency and selectivity . The uniqueness of 4H-Thiopyrano[2,3-g]benzothiazole(9CI) lies in its specific combination of the thiopyrano and benzothiazole rings, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C10H7NS2 |
---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
4H-thiopyrano[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NS2/c1-2-7-9(12-5-1)4-3-8-10(7)13-6-11-8/h1-2,4-6H,3H2 |
InChI Key |
LCKMEAVAHZRAAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=CC=CS2)C3=C1N=CS3 |
Origin of Product |
United States |
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